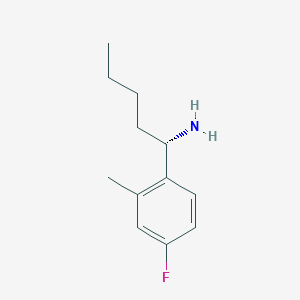![molecular formula C15H19N3O6 B13038004 6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13038004.png)
6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,2-c]pyrimidin-5-one core, which is functionalized with a hydroxy and methoxy group on an oxolan ring, as well as an oxopropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-c]pyrimidin-5-one core through a cyclization reaction. Subsequent steps involve the introduction of the oxopropyl side chain and the functionalization of the oxolan ring with hydroxy and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxopropyl side chain can be reduced to form alcohols.
Substitution: Functional groups on the oxolan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the oxopropyl side chain may produce alcohols.
Scientific Research Applications
6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): Contains a C-N bond and is used in various chemical reactions.
Dimethyl ether (CH3OCH3): Contains an oxygen atom bonded to two carbon atoms and is used as a solvent and fuel.
Uniqueness
6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one: is unique due to its complex structure, which includes multiple functional groups and a fused ring system
Properties
Molecular Formula |
C15H19N3O6 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
6-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C15H19N3O6/c1-8(20)5-9-6-16-11-3-4-17(15(22)18(9)11)14-13(23-2)12(21)10(7-19)24-14/h3-4,6,10,12-14,19,21H,5,7H2,1-2H3/t10-,12-,13-,14-/m1/s1 |
InChI Key |
BBICAOBFBDXQFO-FMKGYKFTSA-N |
Isomeric SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CC(=O)CC1=CN=C2N1C(=O)N(C=C2)C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)

![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)




![Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13037949.png)


![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)



